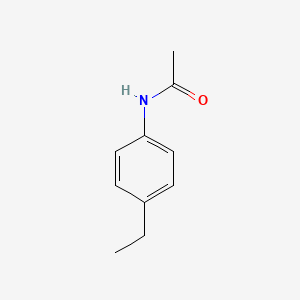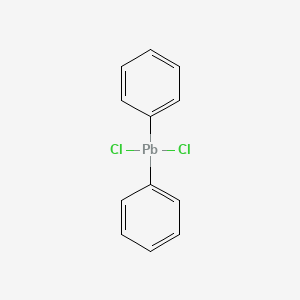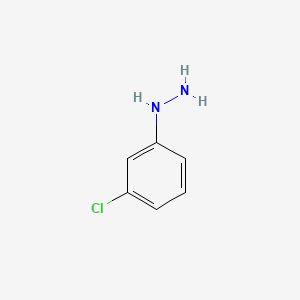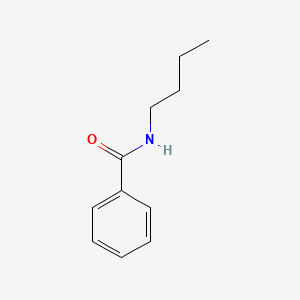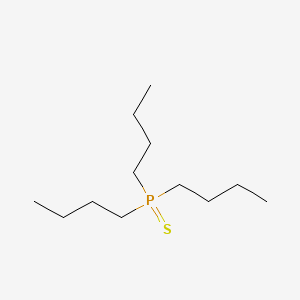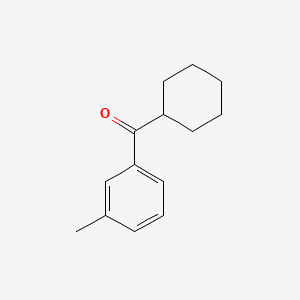
Phenol, methyl-, titanium(4+) salt
説明
Phenol, methyl-, titanium(4+) salt, also known as Cresol, titanium(4+) salt; Tolyl titanate(IV) Tetracresyltitanate , is a compound that has been used in various applications. It is a type of organic compound that contains a benzene ring bonded to a hydroxyl group .
Molecular Structure Analysis
The molecular structure of Phenol, methyl-, titanium(4+) salt is represented by the formula C28H28O4Ti . The structure of phenols can be analyzed based on the combination and extension of three common fragments containing phenol, phenylpropanoid, and benzoyl .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenols occur in either the form of colorless liquids or white solids at room temperature and can be highly toxic and caustic in nature . They have a higher boiling point compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .科学的研究の応用
Catalytic Polymerization
Titanium complexes with specific ligands, such as Phenol, methyl-, titanium(4+) salt, have demonstrated significant utility in catalyzing living polymerization processes. For example, titanium complexes bearing fluorine-containing phenoxy-imine chelate ligands have been synthesized and applied in living ethylene polymerization to produce high molecular weight polyethylenes with extremely narrow polydispersities, showcasing very high activities comparable to known catalysts at high polymerization temperatures (Mitani et al., 2002). Such complexes have been used for synthesizing unique block copolymers, indicating the versatility and effectiveness of titanium(4+) salt derivatives in polymer science.
Photocatalytic Degradation
The modification of titanium dioxide (TiO2) with various compounds, including Phenol, methyl-, titanium(4+) salt, has been explored to enhance photocatalytic activities, particularly for the degradation of organic pollutants found in water streams. Immobilized titanium dioxide photocatalysts have shown promising applications in degrading model organic contaminants like phenol, suggesting its potential for water treatment and purification processes (Antoniou & Dionysiou, 2007). These advancements highlight the compound's role in addressing environmental challenges, such as the purification of spacecraft wastewater streams and potentially broader water treatment applications.
作用機序
Target of Action
Phenolic compounds, which include 2-methylphenolate, are known to interact with various proteins and enzymes in biological systems . They can bind to these targets and modulate their activity, leading to various physiological effects.
Mode of Action
Phenolic compounds are known for their antioxidant properties They can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues
Biochemical Pathways
Phenolic compounds are known to influence various biochemical pathways, including those involved in oxidative stress and inflammation . They can modulate the activity of enzymes involved in these pathways, leading to downstream effects such as reduced inflammation and protection against oxidative damage.
Pharmacokinetics
Phenolic compounds are generally known to have low oral bioavailability due to partial intestinal absorption, exhaustive metabolism, and elimination through the abc transporters . The presence of methyl groups is shown to increase the intestinal metabolic stability and absorption of polyphenols .
Result of Action
Phenolic compounds are known to exert antioxidant effects at the molecular level, neutralizing free radicals and preventing oxidative damage to cells and tissues . They can also modulate the activity of various enzymes, leading to changes in cellular signaling pathways and physiological responses.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-methylphenolate;titanium(4+). Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and reactivity For instance, certain environmental conditions might enhance the compound’s antioxidant properties, while others might decrease its stability or reactivity
Safety and Hazards
特性
IUPAC Name |
2-methylphenolate;titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C7H8O.Ti/c4*1-6-4-2-3-5-7(6)8;/h4*2-5,8H,1H3;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMZHOIDXMRYMJ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[O-].CC1=CC=CC=C1[O-].CC1=CC=CC=C1[O-].CC1=CC=CC=C1[O-].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1319-77-3 (Parent) | |
| Record name | Phenol, methyl-, titanium(4+) salt (4:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028503700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30951192 | |
| Record name | Titanium(4+) tetrakis(2-methylphenolate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, methyl-, titanium(4+) salt | |
CAS RN |
28503-70-0 | |
| Record name | Phenol, methyl-, titanium(4+) salt (4:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028503700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, methyl-, titanium(4+) salt (4:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium(4+) tetrakis(2-methylphenolate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Titanium(4+) cresolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



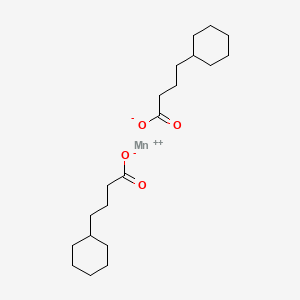

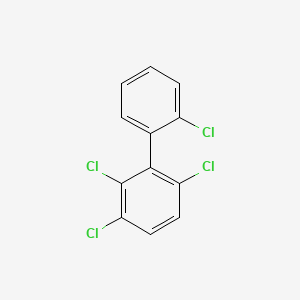

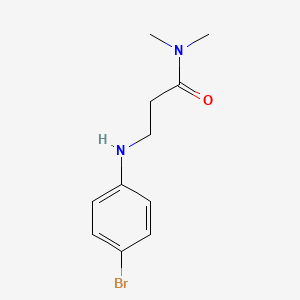
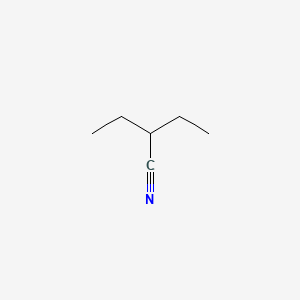
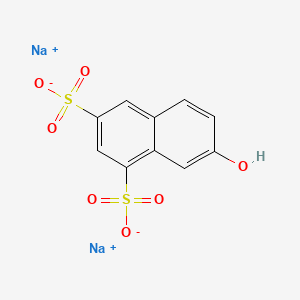
![7H-Benzo[e]perimidine-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-7-oxo-](/img/structure/B1595949.png)
